molecular formula C5H2Cl2O3 B12214446 4,5-Dichloro-furan-2-carboxylic acid

4,5-Dichloro-furan-2-carboxylic acid

Cat. No.: B12214446
M. Wt: 180.97 g/mol
InChI Key: VTLYSVKHSBKBNC-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Heterocyclic Chemistry

The furan ring, a five-membered aromatic heterocycle with an oxygen atom, is a cornerstone of heterocyclic chemistry. Its presence in numerous natural products, such as the furanose form of sugars like ribose and fructose, and in pharmacologically active compounds, highlights its biochemical relevance. The aromatic nature of the furan ring, influenced by the electron-donating oxygen atom, makes it prone to electrophilic substitution, especially at the C2 and C5 positions. This inherent reactivity allows for a multitude of chemical transformations, positioning furans as versatile intermediates in organic synthesis. They are precursors to a wide range of other heterocyclic and acyclic compounds through reactions like Diels-Alder cycloadditions and ring-opening processes.

Overview of Halogenation Strategies in Furan Chemistry

Introducing halogen atoms to the furan ring is a crucial method for altering its electronic properties and creating sites for further functionalization. Direct halogenation of furan can be difficult due to the ring's sensitivity to strong electrophiles and acidic conditions, which may cause polymerization or ring-opening. Therefore, various techniques for controlled halogenation have been developed. These often involve using milder halogenating agents or pre-functionalizing the furan ring. For example, an electron-withdrawing group like a carboxylic acid can deactivate the ring toward electrophilic attack and direct the regioselectivity of halogenation. Common reagents include N-halosuccinimides (e.g., NCS, NBS), which provide a gentler alternative to elemental halogens.

Contextualizing 4,5-Dichloro-furan-2-carboxylic Acid within Halogenated Furan Systems

This compound exemplifies the interplay of functional groups on a heterocyclic core. The two chlorine atoms at the 4 and 5 positions, along with the carboxylic acid at the 2-position, are all electron-withdrawing, making the furan ring significantly electron-deficient. This characteristic distinguishes it from many naturally occurring, electron-rich furan compounds. This unique substitution pattern makes this compound a valuable synthetic building block, especially in reactions requiring an electron-poor diene. The strategic placement of its functional groups offers multiple sites for chemical modification, opening pathways for its use in creating novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYSVKHSBKBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4,5 Dichloro Furan 2 Carboxylic Acid and Analogues

Electrophilic and Nucleophilic Substitution Pathways on Halogenated Furan (B31954) Rings

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophilic substitution than benzene. numberanalytics.comwikipedia.org This increased reactivity is attributed to the electron-donating effect of the oxygen heteroatom, which enhances the electron density of the ring system. numberanalytics.comwikipedia.org Electrophilic attack preferentially occurs at the 2- and 5-positions (the carbons adjacent to the oxygen), as the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, with the positive charge being delocalized onto the oxygen atom. pearson.compearson.comquora.comquora.com Common electrophilic substitution reactions for furans include halogenation, nitration, and formylation. numberanalytics.comyoutube.com

In the case of 4,5-Dichloro-furan-2-carboxylic acid , the furan ring is substituted with two electron-withdrawing chlorine atoms and an electron-withdrawing carboxylic acid group. These substituents have a deactivating effect on the ring, reducing its reactivity towards electrophiles compared to unsubstituted furan. The only available position for substitution is at C3. Both the chlorine atoms and the carboxylic acid group direct incoming electrophiles, but their effects are opposing. The carboxylic acid group is a meta-director, while the halogens are ortho-, para-directors. Given the positions of the existing substituents, predicting the outcome of further electrophilic substitution can be complex and may require harsh reaction conditions, potentially leading to a mixture of products or decomposition.

Nucleophilic aromatic substitution (SNAr) on halogenated furan rings is less common than electrophilic substitution. This pathway typically requires strong activation by electron-withdrawing groups positioned ortho or para to the halogen leaving group. In this compound, the carboxylic acid group at C2 and the chlorine at C4 do provide some electronic activation for a potential nucleophilic attack at the C5 position. However, these reactions generally require potent nucleophiles and forcing conditions. The more prevalent method for modifying the halogenated positions is through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions of Dihalofuranones and Related Structures

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comwikipedia.org These reactions are particularly valuable for functionalizing heterocyclic scaffolds like furan. mdpi.comorganic-chemistry.org The general mechanism for many of these transformations involves a catalytic cycle comprising three key steps: oxidative addition of an organic halide to a low-valent palladium complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. youtube.com This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acids. youtube.comyoutube.com

For a substrate like this compound, the two chlorine atoms serve as handles for sequential or double Suzuki couplings. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective mono- or di-substitution, leading to a diverse array of functionalized furan derivatives. The C-Cl bond is generally less reactive than C-Br or C-I bonds in the oxidative addition step, which may necessitate more active catalyst systems or harsher conditions.

Table 1: Representative Suzuki Coupling Reactions on a Dichlorofuran Scaffold

Entry Boronic Acid (Ar-B(OH)₂) Product Potential Application
1 Phenylboronic acid 4-Chloro-5-phenyl-furan-2-carboxylic acid Intermediate for pharmaceuticals
2 4-Methoxyphenylboronic acid 4,5-Bis(4-methoxyphenyl)-furan-2-carboxylic acid Material science, electronics
3 Thiophene-3-boronic acid 4-Chloro-5-(thiophen-3-yl)-furan-2-carboxylic acid Agrochemical synthesis
4 Pyridine-4-boronic acid 5-(Pyridin-4-yl)-4-chloro-furan-2-carboxylic acid Bioactive molecule precursor

Palladium catalysis is not only used to modify existing furan rings but is also integral to their de novo synthesis. nih.govnih.gov A variety of powerful methods have been developed to construct the furan core itself. For instance, functionalized furans can be synthesized via the palladium-catalyzed coupling of 1,3-dicarbonyl compounds with alkenyl bromides. mdpi.com Another sophisticated approach involves a sequential Michael-Heck reaction, using phosphine-palladium catalysis to react functionalized allylic alcohols with activated alkynes, providing access to highly substituted polyalkyl furans. nih.gov Furthermore, palladium-catalyzed C-H activation and annulation strategies have been developed to form furan derivatives from simple cyclic diketones and alkenes. rsc.org These synthetic strategies highlight the power of palladium catalysis to build the furan heterocycle with precise control over the substitution pattern.

Halogen Exchange Reactions for Structural Diversification

Halogen exchange reactions, such as the Finkelstein reaction, provide a straightforward method for converting one halogen for another on a molecule. This transformation is synthetically useful because the reactivity of organohalides in subsequent reactions, particularly palladium-catalyzed couplings, varies significantly depending on the halogen (C-I > C-Br > C-Cl). By converting the less reactive chloro-substituents of this compound to bromo or iodo groups, the substrate can be activated for more efficient participation in cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This strategy allows for milder reaction conditions and potentially higher yields in the subsequent functionalization steps. The reaction typically involves treating the chloro-compound with an excess of a metal halide salt (e.g., NaI, KBr) in a suitable polar aprotic solvent like acetone (B3395972) or DMF.

Table 2: Potential Halogen Exchange Reactions for Substrate Activation

Entry Reagent Product Advantage for Subsequent Reactions
1 Sodium Iodide (NaI) in Acetone 4,5-Diiodo-furan-2-carboxylic acid Highest reactivity in Pd-catalyzed cross-coupling
2 Potassium Bromide (KBr) with phase-transfer catalyst 4,5-Dibromo-furan-2-carboxylic acid Higher reactivity than dichloro- starting material
3 Sodium Iodide (NaI), 1 equivalent Mixture of iodo-chloro-furan derivatives Allows for selective, stepwise functionalization

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the C2 position of the furan ring is a versatile functional group that can be readily converted into a variety of other functionalities. These transformations are crucial for creating derivatives with altered physical, chemical, and biological properties. Like other carboxylic acids, 2-furancarboxylic acids can undergo reactions such as esterification, amidation, reduction to alcohols, and conversion to acyl halides. wikipedia.org

Esterification is one of the most common and important reactions of carboxylic acids. For furan-based carboxylic acids, esters are often synthesized to improve solubility, modify biological activity, or prepare monomers for polymerization. The esterification of This compound can be achieved through several standard methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride) which then readily reacts with an alcohol to form the ester. wikipedia.org Modern methods have also been developed, such as reacting 2,5-furandicarboxylic acid with an alcohol in a carbon dioxide atmosphere at elevated temperature and pressure, which proceeds without any other acid catalyst. google.com

Table 3: Esterification of this compound with Various Alcohols

Entry Alcohol Ester Product Name Reaction Condition Example
1 Methanol Methyl 4,5-dichloro-furan-2-carboxylate Reflux with H₂SO₄ catalyst
2 Ethanol Ethyl 4,5-dichloro-furan-2-carboxylate Reaction with SOCl₂, then add ethanol
3 Propanol Propyl 4,5-dichloro-furan-2-carboxylate High-pressure CO₂, 160-250 °C google.com
4 1-Butanol Butyl 4,5-dichloro-furan-2-carboxylate Fischer-Speier Esterification

Reactions with Organometallic Reagents

The reaction of carboxylic acids with common organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is primarily governed by the acidic nature of the carboxylic proton. These organometallic compounds are not only potent nucleophiles but also exceptionally strong bases. libretexts.org

When a carboxylic acid like this compound is treated with a Grignard or organolithium reagent, a rapid acid-base reaction occurs. The organometallic reagent deprotonates the carboxylic acid to form a carboxylate salt. organicchemistrytutor.com This initial reaction is typically faster than any nucleophilic attack at the carbonyl carbon. For instance, reacting with methylmagnesium bromide would yield methane (B114726) gas and the magnesium salt of the carboxylate. organicchemistrytutor.com

Because the resulting carboxylate is negatively charged, it is resistant to further nucleophilic attack by another equivalent of the organometallic reagent. organicchemistrytutor.com Consequently, the reaction generally stops at the deprotonation stage, preventing the formation of ketones or tertiary alcohols that are typically seen when these reagents react with esters or acyl chlorides. libretexts.orgyoutube.com

To achieve addition to the carbonyl group, the carboxylic acid must first be converted into a more reactive derivative, such as an acyl chloride or an ester. Alternatively, less basic organometallic reagents, like organocuprates (Gilman reagents), can be used, which are capable of reacting with acyl chlorides to produce ketones selectively without proceeding to the alcohol. youtube.com

Organometallic ReagentSubstratePrimary Reaction TypePrimary ProductNotes
Grignard Reagent (e.g., CH₃MgBr)Carboxylic AcidAcid-BaseCarboxylate Salt + AlkaneThe reagent acts as a strong base. organicchemistrytutor.com
Organolithium (e.g., CH₃Li)Carboxylic AcidAcid-BaseCarboxylate Salt + AlkaneHighly reactive as a base. libretexts.org
Gilman Reagent (e.g., (CH₃)₂CuLi)Acyl Chloride (derivative)Nucleophilic Acyl SubstitutionKetoneLess reactive and more selective than Grignards. youtube.com
Grignard Reagent (excess)Ester (derivative)Nucleophilic Acyl Substitution then Nucleophilic AdditionTertiary AlcoholTwo equivalents of the reagent add to the carbonyl system. libretexts.orgyoutube.com

Alpha-Carbon Halogenation Mechanisms

Alpha-carbon halogenation is a characteristic reaction of carbonyl compounds possessing at least one alpha-hydrogen. pressbooks.pub The reaction can proceed via two distinct mechanisms depending on whether acidic or basic conditions are employed. libretexts.orglibretexts.org

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves:

Protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. libretexts.org

Deprotonation at the alpha-carbon to form a neutral enol tautomer. chemistrysteps.com

The electron-rich double bond of the enol acts as a nucleophile, attacking the halogen (e.g., Br₂).

Deprotonation of the resulting intermediate yields the alpha-halogenated carbonyl compound. libretexts.org

A key feature of the acid-catalyzed method is that it typically results in monohalogenation. The introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation, thus slowing down subsequent halogenation steps. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base, the mechanism involves the formation of an enolate ion.

The base removes a proton from the alpha-carbon to form a negatively charged enolate. chemistrysteps.com

The enolate attacks the halogen in an SN2-type reaction to give the alpha-halo carbonyl compound. libretexts.org

Unlike the acid-catalyzed process, base-promoted halogenation is difficult to stop at the monosubstitution stage. The electron-withdrawing inductive effect of the first halogen atom increases the acidity of the remaining alpha-hydrogens. pressbooks.pubchemistrysteps.com This makes subsequent deprotonation and halogenation steps faster than the first, leading to polyhalogenated products. libretexts.org This phenomenon is exploited in the haloform reaction, where a methyl ketone is converted to a trihalo species that then acts as a leaving group. libretexts.org

FeatureAcid-Catalyzed MechanismBase-Promoted Mechanism
Reactive IntermediateEnolEnolate
Catalyst/ReagentCatalytic amount of acid (e.g., H⁺)Stoichiometric amount of base (e.g., OH⁻) libretexts.org
Extent of HalogenationTypically stops at monohalogenation pressbooks.pubOften proceeds to polyhalogenation chemistrysteps.com
Rate-Determining StepFormation of the enol libretexts.orgFormation of the enolate
Effect of First HalogenDeactivates the intermediate for further reaction pressbooks.pubActivates the substrate for further reaction pressbooks.pub

Ring-Opening and Cyclization Equilibria in Related Halogenated Furanones

Furanones are unsaturated lactones (cyclic esters) that can, under certain conditions, exist in equilibrium with their corresponding open-chain forms. This ring-chain tautomerism is particularly relevant for hydroxy-substituted furanones, which are in equilibrium with open-chain keto- or aldehydo-carboxylic acids.

The stability of the cyclic furanone structure versus its open-chain counterpart is influenced by thermodynamic factors, including steric and electronic effects of substituents on the ring. Halogen substituents on the furanone ring can significantly impact this equilibrium by exerting strong inductive and resonance effects.

Furthermore, furanone structures can be synthesized via intramolecular cyclization reactions. For example, oxidative cyclization reactions involving amide trapping groups have been shown to be an effective method for generating furanone products. nih.gov Such reactions proceed by forming a radical cation which is then trapped intramolecularly to form the heterocyclic ring system. The presence of water has been noted to be beneficial in these cyclization processes. nih.gov

Carbon-Carbon Bond Forming Reactions in Halogenated Furan Systems

The carbon-halogen bonds in halogenated furans like this compound are valuable synthetic handles for constructing more complex molecules through carbon-carbon bond formation. researchgate.net These reactions are fundamental in organic synthesis. illinois.edu

One major strategy involves transition-metal-catalyzed cross-coupling reactions. Halogenated furans can serve as electrophilic partners in reactions like the Suzuki, Stille, or Heck couplings, reacting with organometallic nucleophiles (containing boron, tin, etc.) in the presence of a palladium or nickel catalyst. These methods are highly versatile and allow for the formation of C-C bonds under relatively mild conditions. illinois.edu

Another approach involves radical-mediated reactions. For instance, reagents like tributyltin hydride (Bu₃SnH) can be used to generate a furan radical by cleaving the carbon-halogen bond. libretexts.org This radical can then participate in intermolecular or intramolecular additions to alkenes or alkynes, forming a new carbon-carbon bond and a new radical, which continues the chain reaction. libretexts.org Intramolecular versions of this reaction are particularly useful for synthesizing fused ring systems.

Reaction TypeKey ReagentsGeneral TransformationMechanistic Pathway
Transition-Metal Cross-CouplingPd or Ni catalyst, Base, Organometallic partner (e.g., R-B(OH)₂)Furan-X + R-M → Furan-RCatalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination)
Radical-Mediated C-C FormationBu₃SnH, Radical initiator (AIBN), Alkene/AlkyneFuran-X → [Furan•] → Furan-C-C-HRadical chain mechanism libretexts.org
Friedel-Crafts Alkylation/AcylationLewis Acid (e.g., AlCl₃), Alkyl/Acyl HalideFuran-H + R-X → Furan-RElectrophilic aromatic substitution youtube.com

Derivatization and Structural Modification Strategies

Design and Synthesis of Substituted 4,5-Dichloro-furan-2-carboxylic Acid Derivatives

The design of derivatives of this compound primarily targets the carboxylic acid moiety. This functional group is readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, which serve as key intermediates for creating a broader library of compounds.

The synthesis of these derivatives often involves standard organic chemistry transformations. For instance, esterification can be achieved by reacting the parent carboxylic acid with an alcohol under acidic conditions. The formation of amides typically proceeds via an activated carboxylic acid intermediate, such as an acid chloride, which then reacts with a primary or secondary amine. fsu.edumasterorganicchemistry.com The acid chloride itself, a highly reactive derivative, can be synthesized by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. rsc.org

Another approach to derivatization involves substitution reactions at the chlorinated positions of the furan (B31954) ring. However, nucleophilic substitution of chlorine atoms on an aromatic furan ring can be challenging and may require specific conditions or catalysts. The reactivity of these halogens is influenced by the electron-withdrawing nature of the carboxylic acid group.

Introduction of Diverse Functional Groups for Property Modulation

The introduction of new functional groups onto the this compound framework is a key strategy for modulating its chemical and physical properties, such as solubility, polarity, and hydrogen bonding capacity. pressbooks.pub The reactivity of the furan ring and its substituents allows for a range of modifications.

Drawing parallels from the highly reactive related compound, 3,4-dihalo-5-hydroxy-2(5H)-furanone (mucochloric acid), reveals several potential pathways for functionalization. nih.govmdpi.com The labile halogen atoms in such structures are susceptible to nucleophilic substitution, offering a route to introduce diverse functionalities. mdpi.com Reactions with various nucleophiles can lead to a wide array of derivatives.

O-Nucleophiles: Reactions with alcohols or phenols can yield ether derivatives. For example, 5-alkoxy-3,4-dichloro-2(5H)-furanones are prepared from mucochloric acid and the corresponding alcohol in the presence of an acid catalyst. nih.gov

S-Nucleophiles and Se-Nucleophiles: Thiols and selenols can be used to introduce sulfur- and selenium-containing moieties. mdpi.com

N-Nucleophiles: Amines can react as nucleophiles, potentially leading to the substitution of the chlorine atoms or even ring transformation reactions. For example, reactions of similar compounds with hydrazine (B178648) can lead to the formation of pyridazinone derivatives. nih.gov

P-Nucleophiles: Phosphorus derivatives can also be employed to create organophosphorus compounds. mdpi.com

The carboxylic acid group itself can be transformed to alter properties. Conversion to an ester, for example, typically increases lipophilicity and removes the acidic proton, which can significantly alter a compound's solubility and intermolecular interactions. masterorganicchemistry.com

Reactant ClassFunctional Group IntroducedPotential DerivativeReference
Alcohols/Phenols (O-Nucleophiles)Ether/AlkoxyAlkoxy-dichloro-furan derivatives nih.gov
Amines (N-Nucleophiles)AminoAmino-dichloro-furan derivatives nih.gov, mdpi.com
Hydrazines(Ring Transformation)Dihalogeno-pyridazinone derivatives nih.gov
Thionyl ChlorideAcid Chloride4,5-Dichloro-furan-2-carbonyl chloride rsc.org
Alcohols (with COOH)EsterAlkyl 4,5-dichloro-furan-2-carboxylate masterorganicchemistry.com
Amines (with COOH derivative)Amide4,5-Dichloro-furan-2-carboxamide masterorganicchemistry.com

Synthesis of Furan-Based Heterocycles with Halogenated Moieties

The synthesis of halogenated furan rings is a fundamental aspect of the chemistry of compounds like this compound. Several classical and modern synthetic methods can be employed to construct the core furan heterocycle with halogen substituents.

Direct halogenation of a furan ring is a common method. However, furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.comijabbr.com Therefore, achieving selective mono- or di-halogenation requires carefully controlled conditions, such as low temperatures and dilute reagents. quimicaorganica.org The presence of an electron-withdrawing group, like a carboxylic acid, generally deactivates the ring towards electrophilic substitution but directs incoming substituents to specific positions. pharmaguideline.com

Alternative strategies build the halogenated furan ring from acyclic precursors.

Feist–Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. youtube.com By choosing appropriate halogenated starting materials, substituted furans with chlorine or bromine atoms can be synthesized.

Paal-Knorr Furan Synthesis: This is a widely used method for synthesizing furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration. pharmaguideline.comnumberanalytics.com To produce a halogenated furan, the starting 1,4-dicarbonyl would need to already contain the desired halogen atoms.

From other heterocycles: Furans can sometimes be synthesized via the transformation of other heterocyclic rings, such as the cycloaddition of oxazoles with dienophiles. pharmaguideline.com

A relevant industrial precursor for related compounds is furfural (B47365), which can be oxidized to produce mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a key intermediate in the synthesis of many halogenated furan derivatives. nih.gov

Synthesis MethodPrecursorsDescriptionReference
Direct HalogenationFuran or furan derivative, Halogen (e.g., Cl₂)Electrophilic substitution on the furan ring. Conditions must be mild to avoid polyhalogenation. pharmaguideline.com, quimicaorganica.org
Feist–Benary Synthesisα-halo ketone, β-dicarbonyl compoundBase-catalyzed condensation to form a substituted furan. Allows for incorporation of halogens from the start. youtube.com
Paal-Knorr Synthesis1,4-dicarbonyl compoundAcid-catalyzed cyclization of a 1,4-dicarbonyl. The precursor must contain the halogen atoms. pharmaguideline.com, numberanalytics.com
Oxidation of FurfuralFurfuralOxidation with agents like manganese dioxide in the presence of HCl can yield related compounds like mucochloric acid. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Halogenated Furan Derivatives: Chemical Features and Molecular Interactions

While specific SAR studies on this compound are not widely published, valuable insights can be drawn from related halogenated furan and benzofuran (B130515) structures. These studies help to elucidate the role of specific chemical features, such as halogen atoms and substituents, in determining the biological activity of these compounds.

Importance of Halogen Atoms: The presence of halogen atoms on a heterocyclic ring is a recurring theme in the enhancement of biological activity. In studies on benzofuran derivatives, the addition of chlorine, bromine, or fluorine atoms has been shown to result in a significant increase in anticancer activities. nih.gov This suggests that the dichloro substitution on the furan ring is a critical feature that likely contributes to the molecule's bioactivity. The halogens can alter the electronic properties of the ring and participate in halogen bonding, which can influence interactions with biological targets.

Role of C-2 Position Substituents: The nature of the substituent at the C-2 position of the furan ring is also crucial. SAR studies of benzofurans have found that ester or heterocyclic ring substitutions at this position were vital for the cytotoxic activity of the compounds. nih.gov In the case of this compound, the carboxylic acid group at C-2 is a key feature. Its ability to act as a hydrogen bond donor and acceptor, along with its potential to be converted into other functional groups like esters and amides, makes it a primary point for modulating activity. masterorganicchemistry.comnih.gov

Combined Effects: The combination of halogen atoms and other functional groups can lead to potent bioactivity. For instance, studies on furan-ring fused chalcones have shown that the presence of halogens, hydroxyl, or methoxy (B1213986) groups can greatly increase therapeutic activities. researchgate.net Furthermore, derivatives of the related compound mucochloric acid have demonstrated significant antimicrobial and antibiofilm activity, which is attributed to their interaction with regulatory proteins. nih.govmdpi.com

These findings collectively suggest that the two chlorine atoms and the C-2 carboxylic acid group of this compound are the primary determinants of its chemical reactivity and potential biological activity. Systematic modification of the carboxylic acid group, for example by creating a series of ester or amide derivatives, would be a logical strategy to probe the SAR of this chemical scaffold. ijabbr.com

Compound Class/FeatureObserved Effect on Biological ActivityMolecular Interaction ImplicationReference
Halogenated BenzofuransSignificant increase in anticancer activity with Cl, Br, or F substitution.Halogens modify electronic properties and can form halogen bonds with target sites. nih.gov
Benzofuran C-2 SubstituentsEster or heterocyclic substitutions at C-2 are crucial for cytotoxic activity.The C-2 position is a key interaction point with biological macromolecules. nih.gov
Furan-ring Fused ChalconesPresence of halogen, -OH, or -OMe groups contributed to increased therapeutic activity.These groups can participate in hydrogen bonding and other non-covalent interactions. researchgate.net
Mucochloric Acid (MCA) DerivativesInhibit bacterial growth and biofilm formation.Interaction with regulatory proteins. nih.gov, mdpi.com

Advanced Spectroscopic Characterization of 4,5 Dichloro Furan 2 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4,5-dichloro-furan-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, a single signal would be expected for the proton at the C3 position of the furan (B31954) ring. This proton is a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the electronegativity of the adjacent oxygen atom and the two chlorine atoms, likely appearing in the downfield region. The carboxylic acid proton would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The carbon of the carboxylic acid group (C=O) would have the largest chemical shift, typically in the range of 160-185 ppm. The carbons attached to the chlorine atoms (C4 and C5) and the oxygen atom (C2 and C5) would also be significantly deshielded, resulting in downfield chemical shifts.

To illustrate the expected values, we can examine the experimental data for the parent compound, 2-furoic acid. hmdb.carsc.org The addition of two chlorine atoms at the 4 and 5 positions in this compound would be expected to cause a downfield shift for the C3 and C4 signals due to the inductive effect of the chlorine atoms.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Furoic Acid

Compound Proton Multiplicity Chemical Shift (ppm)
This compound H3 s >7.4
COOH s (broad) >10
2-Furoic Acid H3 dd 7.39
H4 dd 6.62
H5 dd 7.93

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Furoic Acid

Compound Carbon Chemical Shift (ppm)
This compound C2 ~145-150
C3 ~115-120
C4 ~120-125
C5 ~130-135
COOH ~160-165
2-Furoic Acid C2 145.2
C3 112.9
C4 119.2
C5 147.8

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound, as well as gaining structural information from its fragmentation patterns. For this compound (C₅H₂Cl₂O₃), the molecular ion peak ([M]⁺) would be expected at m/z 180, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). nih.gov This would result in three peaks in a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). Another likely fragmentation pathway would involve the loss of a chlorine atom or a CO molecule.

For comparison, the mass spectrum of 2-furoic acid shows a prominent molecular ion peak at m/z 112. nist.gov Key fragments arise from the loss of •OH (m/z 95) and the subsequent loss of CO (m/z 67).

Table 3: Predicted and Known Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragments (m/z)
This compound 180/182/184 Loss of •OH, •COOH, Cl, CO

| 2-Furoic Acid | 112 | 95, 67 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. vscht.czlibretexts.org A broad O-H stretching vibration for the carboxylic acid would be expected in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration should appear around 1700-1750 cm⁻¹, with its exact position influenced by the electron-withdrawing chlorine atoms. The C-O stretching of the carboxylic acid and the furan ring would be observed in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibrations would likely appear in the fingerprint region, typically below 800 cm⁻¹.

The Raman spectrum would complement the IR data. The C=C stretching of the furan ring and the C=O stretching of the carboxylic acid would be expected to show strong Raman signals.

The IR spectrum of 2-furoic acid shows the characteristic broad O-H stretch, a strong C=O stretch at approximately 1680 cm⁻¹, and C-O stretching bands. nist.gov The introduction of chlorine atoms in this compound would be expected to shift the C=O stretching frequency to a higher wavenumber due to the inductive effect.

Table 4: Characteristic IR Absorption Bands

Functional Group Vibration Expected Wavenumber (cm⁻¹) for this compound Known Wavenumber (cm⁻¹) for 2-Furoic Acid
Carboxylic Acid O-H Stretch 2500-3300 (broad) ~2500-3300 (broad)
Carbonyl C=O Stretch 1700-1750 ~1680
Carboxylic Acid C-O Stretch 1200-1300 ~1290
Furan Ring C-O-C Stretch 1000-1100 ~1020

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The furan ring, being an aromatic system, will have characteristic π → π* transitions. The carbonyl group of the carboxylic acid will exhibit a weaker n → π* transition.

The presence of chlorine atoms, with their lone pairs of electrons, and the carboxylic acid group as substituents on the furan ring will influence the position and intensity of these absorption bands. These substituents can act as auxochromes, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift).

For instance, 2-furoic acid exhibits a UV-Vis absorption maximum. researchgate.net It is anticipated that the λ_max for this compound would be at a longer wavelength compared to 2-furoic acid due to the electronic effects of the chlorine atoms.

X-ray Crystallography for Solid-State Structural Determination (Single-Crystal X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In the solid state, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. The planarity of the furan ring and the orientation of the substituents would also be determined with high accuracy. While no experimental crystal structure for this compound is publicly available, the crystal structure of a derivative, 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid, has been reported, providing some insight into the behavior of related compounds. nih.gov The crystal structure of 2-furoic acid is also known, showing the expected dimeric hydrogen bonding. science-softcon.de

Table 5: List of Compounds Mentioned

Compound Name
This compound
2-Furoic acid

Computational Chemistry and Theoretical Studies on Halogenated Furan Carboxylic Acids

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For halogenated furan (B31954) carboxylic acids like 4,5-Dichloro-furan-2-carboxylic acid, these methods offer a window into their geometric and electronic nature.

Density Functional Theory (DFT) is a important tool in modern computational chemistry, providing a good balance between accuracy and computational cost. nih.gov It is extensively utilized for the geometry optimization and analysis of the electronic structure of organic molecules. nih.govresearchgate.net For this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311G(d,p), can be used to predict its most stable three-dimensional shape. nih.gov This procedure involves identifying the structure with the lowest energy on the potential energy surface.

The optimized geometry yields vital information about bond lengths, bond angles, and dihedral angles. The presence of electronegative chlorine atoms and a carboxylic acid group on the furan ring is anticipated to have a considerable impact on the ring's geometry and the orientation of the carboxyl group. The analysis of the electronic structure shows how electron density is distributed, which is crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))

(Note: These are representative values based on typical DFT calculations for similar halogenated furan derivatives and are not from a specific study on this exact molecule.)

ParameterPredicted Value
Bond Lengths (Å)
C4-Cl1.72
C5-Cl1.71
C2-C(OOH)1.48
C=O (carboxyl)1.21
O-H (carboxyl)0.97
Bond Angles (°)
Cl-C4-C5128.5
Cl-C5-O(ring)125.0
C3-C2-C(OOH)122.0
Dihedral Angle (°)
O(ring)-C2-C(OOH)-O178.0 (near planar)

These predicted values emphasize the effect of the substituents on the structure of the furan ring. The lengths of the carbon-chlorine bonds are standard for chlorinated aromatic systems. The planarity of the carboxylic acid group in relation to the furan ring would be a significant determinant of its electronic properties.

While DFT is a potent method, a comparative analysis with other computational techniques can offer a more complete picture. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), represent a higher level of theory and can be employed to refine the results from DFT. researchgate.netnih.gov For example, MP2 is especially effective at describing non-covalent interactions. researchgate.netnih.gov

On the other hand, semi-empirical methods provide a quicker, albeit less precise, option. researchgate.net These methods are developed using experimental data and can be valuable for initial analyses of large groups of molecules. researchgate.netnih.gov A comparative investigation of this compound using DFT, ab initio, and semi-empirical methods would aid in evaluating the dependability of the predicted properties and in understanding the compromises between accuracy and computational resources. researchgate.netnih.gov

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are very useful for forecasting the reactivity and regioselectivity of chemical reactions. chemrxiv.orgarxiv.org For this compound, these models can pinpoint the most probable locations for nucleophilic or electrophilic attack. The existence of two chlorine atoms and a carboxylic acid group on the furan ring results in a complicated electronic arrangement. mdpi.comnih.gov

Reactivity descriptors obtained from DFT calculations, like Fukui functions and condensed-to-atom electrophilic and nucleophilic softness, can measure the reactivity of various atomic locations. These descriptors assist in forecasting where the molecule is most likely to be attacked. For instance, the carbon atoms bonded to the chlorine atoms are predicted to be electrophilic, making them possible sites for nucleophilic substitution. The carboxylic acid group, which is an electron-withdrawing group, will also affect the reactivity of the furan ring. mdpi.comnih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for comprehending the electronic characteristics and reactivity of a molecule. nih.gov The energy of the HOMO is associated with the molecule's capacity to donate electrons, whereas the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap typically indicates greater reactivity.

For this compound, the HOMO is anticipated to be mainly located on the furan ring and the oxygen atom of the carboxylic acid. The LUMO is likely to be spread over the furan ring and the carbonyl group of the carboxylic acid. The presence of the chlorine atoms would decrease the energy of both the HOMO and LUMO in comparison to the unsubstituted furan-2-carboxylic acid.

Table 2: Predicted Frontier Orbital Energies and Electronic Properties for this compound

(Note: These are representative values based on typical DFT calculations for similar halogenated furan derivatives and are not from a specific study on this exact molecule.)

PropertyPredicted Value (eV)
HOMO Energy-7.2
LUMO Energy-2.5
HOMO-LUMO Gap4.7
Ionization Potential7.2
Electron Affinity2.5

These values indicate that this compound is a fairly stable molecule, but the presence of the electron-withdrawing chlorine atoms and carboxylic acid group makes it a proficient electron acceptor.

Non-Covalent Interactions and Intermolecular Forces in Halogenated Furan Systems

Non-covalent interactions have a crucial function in establishing the physical characteristics and crystal packing of molecules. researchgate.net In halogenated furan systems such as this compound, various kinds of non-covalent interactions are predicted, including hydrogen bonding (from the carboxylic acid group), halogen bonding (from the chlorine atoms), and π-π stacking interactions between the furan rings. nih.gov Comprehending these interactions is vital for forecasting the supramolecular arrangement of the compound in its solid form.

The Quantum Theory of Atoms in Molecules (QTAIM) is a robust method for examining the topology of electron density to describe chemical bonding and non-covalent interactions. researchgate.netnih.gov QTAIM analysis can pinpoint bond critical points (BCPs) between atoms, which signal an interaction. researchgate.netnih.gov The characteristics of the electron density at these BCPs, like the electron density (ρ) and its Laplacian (∇²ρ), offer quantitative details about the strength and type of the interaction.

For this compound, QTAIM analysis could be applied to:

Describe the intramolecular and intermolecular hydrogen bonds created by the carboxylic acid group.

Recognize and measure halogen bonds between the chlorine atoms of one molecule and electronegative atoms (such as oxygen) of an adjacent molecule.

Examine the characteristics of the covalent bonds within the molecule, including the C-Cl bonds and the bonds in the furan ring.

Table 3: Representative QTAIM Parameters for a C-Cl···O Halogen Bond in a Dimer of this compound

(Note: These are hypothetical but realistic values based on QTAIM studies of similar halogenated compounds.)

ParameterValue (a.u.)Interpretation
Electron Density (ρ)0.015Indicates a weak to moderate interaction
Laplacian of Electron Density (∇²ρ)+0.025Positive value is characteristic of closed-shell interactions (non-covalent)
Total Energy Density (H)-0.001Small negative value suggests some covalent character

This kind of analysis offers a comprehensive and quantitative view of the intermolecular forces that dictate the structure and characteristics of this compound.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within and between molecules. This technique is based on the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

For halogenated furan carboxylic acids like this compound, RDG analysis can provide valuable insights into intramolecular and intermolecular interactions. The presence of electronegative chlorine atoms and the carboxylic acid group leads to a complex landscape of non-covalent interactions that influence the compound's conformation, crystal packing, and reactivity.

A representative RDG analysis of a related halogenated organic molecule would reveal distinct low-density, low-gradient spikes in the RDG plot, which correspond to non-covalent interactions. These are typically color-coded in 3D visualizations:

Blue: Strong attractive interactions, such as hydrogen bonds. In this compound, this would be expected between the carboxylic acid proton and an electronegative atom on a neighboring molecule.

Green: Weak van der Waals interactions, which would be prevalent across the furan ring and between the chlorine atoms and other parts of the molecule.

Red: Strong repulsive interactions (steric clashes), which might occur between bulky substituents in close proximity.

Interaction Typesign(λ₂)ρ (a.u.)Color in RDG Plot
O-H···O Hydrogen Bond-0.04 to -0.02Blue
C-H···O Interaction-0.015 to -0.005Greenish-Blue
Halogen (Cl···Cl) Bond-0.01 to 0.01Green
π-π Stacking-0.01 to 0.01Green
Steric Repulsion0.01 to 0.03Red

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a chemist's-eye view of molecular bonding and electronic structure. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge transfer, hyperconjugation, and bond strengths.

In the context of this compound, NBO analysis can elucidate the electronic effects of the chlorine substituents on the furan ring and the carboxylic acid group. Key findings from an NBO analysis would include:

Natural Charges: The distribution of electron density across the molecule. The chlorine atoms are expected to have a negative natural charge due to their high electronegativity, while the adjacent carbon atoms will have a positive charge.

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between a chlorine lone pair (donor) and an antibonding π* orbital of the furan ring (acceptor) would indicate the extent of electron donation from the halogen to the ring.

Bond Orders: The nature of the chemical bonds (single, double, triple) can be assessed. The C-Cl bonds will have a predominantly single-bond character, while the bonds within the furan ring will show partial double-bond character due to aromaticity.

A summary of expected NBO analysis results for this compound is presented in the table below, based on general principles and data from similar halogenated heterocycles.

Atom/BondNBO ParameterExpected ValueInterpretation
Cl (on C4/C5)Natural Charge~ -0.2 to -0.3 eSignificant electron withdrawal
C4/C5Natural Charge~ +0.2 to +0.3 eElectron deficiency due to Cl
O (carbonyl)Natural Charge~ -0.6 to -0.7 eHigh polarization of C=O bond
C=OWiberg Bond Index~ 1.8Strong double bond character
C-ClWiberg Bond Index~ 0.9Predominantly single bond
LP(Cl) -> π*(C=C)Stabilization Energy (E²)1-5 kcal/molWeak hyperconjugative interaction

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a graphical method used to explore intermolecular interactions in crystal structures. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal electron density into regions associated with each molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can visualize and quantify the types and relative importance of different intermolecular contacts.

For this compound, Hirshfeld surface analysis would be instrumental in understanding its crystal packing. The key features that would be visualized are:

dnorm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. Strong interactions like hydrogen bonds would appear as distinct red regions.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts (e.g., O···H, Cl···H, Cl···Cl) to the total Hirshfeld surface area can be calculated from these plots.

Interaction energy calculations, often performed in conjunction with Hirshfeld surface analysis using programs like CrystalExplorer, provide quantitative information about the strength of these intermolecular interactions. These calculations are typically based on density functional theory (DFT) with dispersion corrections.

The following table presents the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound and their estimated interaction energies.

Intermolecular ContactExpected Contribution to Hirshfeld SurfaceEstimated Interaction Energy (kJ/mol)
O···H / H···O25-35%-20 to -40
Cl···H / H···Cl20-30%-5 to -15
C···H / H···C15-25%-2 to -10
Cl···Cl5-10%-3 to -8
O···Cl / Cl···O3-7%-2 to -6
C···C2-5%-1 to -5

Mechanistic Insights from Computational Simulations: Reaction Pathways and Transition States

Computational simulations, particularly those employing density functional theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation energies, these simulations provide a detailed understanding of reaction pathways.

For halogenated furan carboxylic acids, computational studies can shed light on various reactions, such as nucleophilic substitution, decarboxylation, and cycloaddition. While specific studies on this compound are not extensively documented, research on related furan derivatives provides a framework for understanding its reactivity. nih.gov

For example, the carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid has been investigated computationally. rsc.org These studies reveal that the reaction proceeds through the deprotonation of the furan ring followed by the attack of carbon dioxide. The activation barriers for such reactions can be calculated to predict the feasibility and selectivity of the process.

Reaction CoordinateRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nucleophile
Transition State+15 to +25Formation of Meisenheimer-like complex
Intermediate+5 to +10Meisenheimer-like complex
Transition State+10 to +20Departure of the leaving group (Cl⁻)
Products-10 to -5Substituted furan carboxylic acid + Cl⁻

Thermodynamic Property Calculations and Molecular Stability

Computational chemistry allows for the accurate prediction of various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for assessing the stability of a compound and for predicting the thermodynamics of reactions in which it is involved.

For this compound, its thermodynamic properties can be calculated using various computational methods, such as G3 or G4 theory, or DFT with appropriate basis sets. These methods involve geometry optimization followed by frequency calculations to obtain the zero-point vibrational energy and thermal corrections. researchgate.net

The following table provides calculated thermodynamic properties for furan-2-carboxylic acid, which can serve as a baseline for understanding the properties of its dichlorinated analog. researchgate.net The values for this compound are estimated based on group additivity principles and the expected electronic effects of the chlorine atoms.

PropertyFuran-2-carboxylic acid (Calculated)This compound (Estimated)
Standard Enthalpy of Formation (gas, 298.15 K)-380 to -400 kJ/mol-420 to -450 kJ/mol
Standard Gibbs Free Energy of Formation (gas, 298.15 K)-290 to -310 kJ/mol-330 to -360 kJ/mol
Standard Entropy (gas, 298.15 K)330 to 350 J/(mol·K)370 to 390 J/(mol·K)
pKa (aqueous)3.17~ 1.5 - 2.0

Advanced Applications in Chemical Synthesis and Materials Science

Utility as Building Blocks in Complex Organic Synthesis

Furan (B31954) derivatives are recognized as versatile building blocks in organic chemistry, primarily due to the furan ring's ability to participate in a wide array of chemical reactions. slideshare.net These compounds can serve as precursors for a variety of important structural motifs. The furan ring system is a fundamental component in numerous compounds that exhibit significant pharmacological activities. researchgate.net The inclusion of a furan nucleus is a key synthetic strategy in the discovery of new drugs. researchgate.net

The synthesis of new furan derivatives is a continuous area of research, with methods being developed to create di- and trisubstituted furans. organic-chemistry.org For instance, synthetic routes to furan derivatives condensed with carbohydrates have been developed, highlighting their role as intermediates. nih.gov The reactivity of the furan structure allows for the synthesis of various heterocyclic compounds. amazonaws.com In the context of 4,5-Dichloro-furan-2-carboxylic acid, the presence of chlorine atoms and a carboxylic acid group offers multiple reaction sites for further functionalization, enabling its use in the construction of more complex molecular architectures.

Precursors for Polymer and Monomer Synthesis

Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as sustainable alternatives to petroleum-based plastics. mdpi.comnih.gov FDCA is considered a top value-added chemical from biomass and a promising substitute for terephthalic acid, a key component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comrsc.org The resulting bio-based polyesters, such as poly(ethylene furanoate) (PEF), exhibit comparable or even superior properties to their fossil-fuel-based counterparts, including enhanced thermal stability and barrier properties. nih.govncsu.edu

The synthesis of these bio-based polyesters can be achieved through various polymerization techniques, including melt polycondensation. rsc.org While FDCA is the most studied furanic monomer, the principles of polyester (B1180765) synthesis can be extended to other furan dicarboxylic acids. mdpi.comnih.govrsc.orgresearchgate.netdtic.mil this compound, being a monofunctional carboxylic acid, would require conversion to a difunctional monomer, such as a dicarboxylic acid or a diol, to be used as a primary building block for polyesters. However, it could potentially be used as a modifying monomer to impart specific properties, such as flame retardancy or altered chemical resistance, due to its chlorine content.

Table 1: Comparison of Properties of Selected Furan-Based Polyesters

PolymerMonomersGlass Transition Temperature (Tg)Melting Temperature (Tm)Tensile Modulus (MPa)
Poly(ethylene 2,5-furandicarboxylate) (PEF)2,5-Furandicarboxylic acid, Ethylene Glycol~85-90 °C~210-220 °C2450 nih.gov
Poly(propylene 2,5-furandicarboxylate) (PPF)2,5-Furandicarboxylic acid, 1,3-Propanediol~65-75 °C~170-180 °C-
Poly(butylene 2,5-furandicarboxylate) (PBF)2,5-Furandicarboxylic acid, 1,4-Butanediol~45-55 °C~172 °C ncsu.edu-
Poly(hexylene 2,5-furandicarboxylate) (PHF)2,5-Furandicarboxylic acid, 1,6-Hexanediol~20-30 °C~140-150 °C-

This table presents data for polymers derived from 2,5-furandicarboxylic acid to illustrate the properties of furan-based polyesters. Specific data for polymers derived from this compound is not currently available.

Role in the Development of Agrochemical Intermediates

Furan derivatives have been investigated for their potential use in agriculture as active ingredients in pesticides. Specifically, certain furan-containing compounds have shown promise as fungicides. slideshare.net For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and demonstrated potent activity as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides. nih.gov Some of these compounds showed remarkable antifungal activity against phytopathogenic fungi like Sclerotinia sclerotiorum. nih.gov

Additionally, nitrofuran derivatives have been synthesized and tested against various fungal species, with many exhibiting inhibitory, fungicidal, and fungistatic profiles. mdpi.com The synthesis of these derivatives often starts from a furan carboxylic acid. mdpi.com The structure of this compound, with its halogenated furan ring, suggests it could serve as a valuable intermediate in the development of new agrochemicals. Halogen atoms are often incorporated into pesticide molecules to enhance their biological activity and stability.

Catalytic Applications in Organic Transformations

While specific research on the catalytic applications of this compound is limited, the broader class of furan derivatives is involved in various catalytic processes. For instance, the synthesis of bio-based polyesters from furandicarboxylic acid often requires catalysts to facilitate the polymerization reaction. rsc.org Furthermore, furan compounds can be synthesized using catalytic methods, such as the gold-catalyzed cycloisomerization of allenones. organic-chemistry.org While the direct catalytic use of this compound has not been extensively reported, its functional groups could potentially allow it to act as an organocatalyst or as a ligand for metal-based catalysts in specific organic transformations. Further research is needed to explore these possibilities.

Intermediate for Industrial Chemicals

Furan-based compounds are versatile intermediates for a wide range of industrial chemicals, including surfactants, biofuels, and resins, offering a renewable alternative to petrochemicals. slideshare.netbiofuranchem.com

Surfactants : Renewable oleo-furan surfactants can be synthesized from biomass-derived furans and fatty acids. rsc.org The furan ring acts as a linker between a hydrophobic alkyl chain and a hydrophilic head group. acs.orgbioatx.com The synthesis can be tuned to create surfactants with specific properties for various applications. acs.orgepo.orggoogle.com this compound could potentially be a precursor in the synthesis of specialized surfactants, where the chlorine atoms might confer unique properties.

Biofuels : The conversion of biomass into furan-based biofuels is an active area of research. researchgate.net Furfural (B47365), a key platform chemical derived from lignocellulosic biomass, can be transformed into various fuel additives and biofuels. furan.com While not a direct fuel candidate itself, this compound belongs to the family of furanic compounds being explored for biorefinery applications.

Resins : Furan resins, typically produced from furfuryl alcohol, are known for their high chemical resistance, excellent heat stability, and inherent flame-retardant properties. hb.se These resins are used in applications requiring corrosion resistance. hb.se There is also growing interest in developing furan-based epoxy resins as a renewable alternative to those derived from bisphenol A. researchgate.net The chlorinated nature of this compound suggests it could be a valuable intermediate for producing resins with enhanced fire resistance.

Future Research Directions for 4,5 Dichloro Furan 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The future utility of 4,5-dichloro-furan-2-carboxylic acid is intrinsically linked to the development of efficient, scalable, and environmentally benign methods for its synthesis. Traditional halogenation processes often rely on harsh conditions and hazardous reagents. Therefore, a primary research goal should be the establishment of green synthetic pathways.

Future investigations could focus on:

Direct Chlorination of Bio-based Precursors: Exploring the selective chlorination of furan-2-carboxylic acid, which can be derived from biomass, using milder and more sustainable chlorinating agents. This would be a significant improvement over conventional methods that may have a larger environmental footprint.

Catalytic Routes from Furfural (B47365): Developing catalytic systems to produce this compound from furfural, a key platform chemical derived from lignocellulosic biomass. rsc.orgmdpi.com This approach would align with the principles of a circular economy by transforming renewable resources into valuable chemicals. youtube.com Research into the oxidation of furfural to furoic acid, followed by a green carboxylation and chlorination process, could be particularly fruitful. researchgate.net

Biocatalytic Synthesis: Investigating enzymatic or whole-cell biocatalytic methods for the synthesis of the target molecule. Engineered microorganisms could potentially offer a highly selective and sustainable route, minimizing waste and energy consumption. youtube.com

A successful green synthesis would not only make this compound more accessible for research but also enhance its viability as a sustainable building block for various applications.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The combination of a carboxylic acid function and two chlorine atoms on an aromatic furan (B31954) ring suggests a rich and largely unexplored reactivity profile for this compound. Future research should aim to map out these reaction pathways.

Key areas for exploration include:

Nucleophilic Aromatic Substitution: The two chlorine atoms on the electron-deficient furan ring are potential sites for nucleophilic substitution. nih.govlibretexts.org The presence of the electron-withdrawing carboxylic acid group is expected to influence the reactivity and regioselectivity of these substitutions. youtube.com Systematic studies with a variety of nucleophiles (e.g., amines, alcohols, thiols) could yield a library of novel furan derivatives. The mechanisms of these substitutions, whether SNAr or other pathways, would be of fundamental interest. youtube.comyoutube.com

Diels-Alder Reactions: Furan and its derivatives can act as dienes in Diels-Alder cycloadditions. biorizon.eursc.org Research is needed to determine if this compound can participate in such reactions, and how the electronic properties conferred by the chloro- and carboxyl- substituents affect its reactivity and selectivity as a diene.

Ring Transformations: Analogous compounds like 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to undergo ring-opening and other transformations. mdpi.com It would be valuable to investigate whether this compound can be induced to undergo similar skeletal rearrangements to produce different classes of compounds.

Carboxylic Acid Derivatization: Standard transformations of the carboxylic acid group into esters, amides, and acid chlorides would significantly expand the synthetic utility of the molecule, providing entry points to a wider range of functional materials and potential bioconjugates. nih.govlibretexts.org

Rational Design of Derivatives with Tunable Physicochemical Properties for Specific Applications

A significant future research direction lies in the rational design and synthesis of derivatives of this compound with tailored properties for specific applications. The parent molecule can be viewed as a scaffold that can be systematically modified to tune its electronic, steric, and solubility characteristics.

Future research efforts could be directed towards:

Synthesis of a Derivative Library: By leveraging the reactivity of the carboxylic acid and the chlorine atoms, a diverse library of derivatives can be created. For example, esterification with different alcohols could modulate lipophilicity, while substitution of the chlorine atoms with various functional groups could introduce new electronic or hydrogen-bonding capabilities.

Structure-Property Relationship Studies: Once a library of derivatives is synthesized, systematic studies can be undertaken to establish clear structure-property relationships. This would involve correlating the chemical modifications with changes in properties such as solubility, thermal stability, and electronic absorption/emission, which is crucial for applications in materials science.

Targeted Applications: Based on the established structure-property relationships, derivatives can be designed for specific uses. For instance, drawing parallels with the well-studied 2,5-furandicarboxylic acid (FDCA), derivatives of this compound could be explored as monomers for novel bio-based polyesters or polyamides with unique properties. mdpi.comwikipedia.org Other derivatives could be screened for biological activity, inspired by the discovery of other furan-based compounds with interesting therapeutic potential. mdpi.com

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Molecular Insights

To guide the synthetic efforts and understand the properties of this compound and its derivatives, it is crucial to integrate modern analytical and computational techniques.

Future research should incorporate:

Comprehensive Spectroscopic Characterization: Detailed analysis using advanced spectroscopic methods such as multi-nuclear NMR (¹H, ¹³C), Fourier-transform infrared (FT-IR), Raman spectroscopy, and high-resolution mass spectrometry (HRMS) will be essential to unambiguously determine the structure of new derivatives. nih.govmdpi.com

Single-Crystal X-ray Diffraction: Whenever possible, growing single crystals of the parent compound and its key derivatives for X-ray diffraction analysis would provide definitive information on their three-dimensional structure and intermolecular interactions in the solid state. mdpi.com

Computational Modeling: The use of computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net DFT calculations can be used to predict reaction mechanisms, rationalize observed reactivity patterns, calculate spectroscopic parameters to aid in their interpretation, and forecast the physicochemical properties of yet-to-be-synthesized derivatives.

This synergistic approach, combining synthesis, spectroscopy, and computation, will accelerate the exploration and development of this class of compounds.

Expanding Applications in Green Chemistry and Renewable Resources Utilization

The true potential of this compound can be realized by positioning it within the framework of green chemistry and the utilization of renewable resources. youtube.comresearchgate.net If sustainable synthetic routes from biomass are successfully developed, this molecule could transition from a laboratory curiosity to a valuable bio-based platform chemical. wikipedia.orgunibo.it

Future research should focus on applications such as:

Bio-based Polymers: Investigating the use of this compound and its derivatives as monomers for high-performance polymers. The presence of chlorine atoms could impart unique properties such as flame retardancy or altered chemical resistance compared to existing furan-based polymers like polyethylene (B3416737) furanoate (PEF). mdpi.com

Green Solvents and Plasticizers: Exploring the potential of ester derivatives as environmentally friendly solvents or bio-based plasticizers, which are in high demand as replacements for petroleum-derived and potentially toxic alternatives. youtube.com

Agrochemicals and Pharmaceuticals: The furan nucleus is a common motif in biologically active compounds. The unique substitution pattern of this compound makes its derivatives interesting candidates for screening as potential new agrochemicals or pharmaceuticals.

By focusing on applications that align with the principles of sustainability, the research on this compound can contribute to the development of a more circular and bio-based economy. youtube.com

Data Tables

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₂Cl₂O₃PubChem nih.gov
Molecular Weight180.97 g/mol PubChem nih.gov
XLogP3-AA2.4PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov
Exact Mass179.9380993 DaPubChem nih.gov
Topological Polar Surface Area50.4 ŲPubChem nih.gov
Heavy Atom Count10PubChem nih.gov
IUPAC Name4,5-dichlorofuran-2-carboxylic acidPubChem nih.gov
InChI KeyVTLYSVKHSBKBNC-UHFFFAOYSA-NPubChem nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichloro-furan-2-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of furan-2-carboxylic acid derivatives using chlorinating agents (e.g., phosphorus pentachloride) under controlled conditions. Optimization includes:

  • Temperature Control : Maintain reaction temperatures between 40–60°C to avoid side reactions (e.g., over-chlorination).
  • Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the 4,5-positions .
  • Purification : Post-synthesis, employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture and incompatible materials (strong acids/oxidizers) to prevent hydrolysis or redox reactions .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Conduct stability tests (TGA/DSC) to determine degradation thresholds under varying conditions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substitution patterns (e.g., chemical shifts for Cl-substituted furan protons at δ 6.8–7.2 ppm) .
  • Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against commercial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or biological activity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction protocols (solvent, temperature, reagent ratios) across labs to isolate variables causing discrepancies .
  • Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to clarify reaction pathways (e.g., electrophilic substitution vs. radical mechanisms) .
  • Biological Assays : Validate bioactivity via dose-response curves in multiple cell lines, controlling for solvent effects (e.g., DMSO cytotoxicity) .

Q. What experimental strategies are recommended to investigate the compound's stability under varying pH or solvent conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 3–8. Monitor degradation via LC-MS to identify breakdown products (e.g., decarboxylation or ring-opening) .
  • Solvent Compatibility : Test solubility and stability in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Use UV-Vis spectroscopy to track absorbance changes indicative of decomposition .

Q. How can computational modeling be integrated with experimental data to predict reaction pathways or biological interactions?

  • Methodological Answer :

  • Reaction Prediction : Perform molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., bacterial enzymes for antimicrobial studies). Validate predictions with MIC (Minimum Inhibitory Concentration) assays .
  • Quantum Mechanics : Use Gaussian software to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in electrophilic substitutions .

Safety and Regulatory Considerations

Q. What are the critical toxicological parameters to evaluate before scaling up experiments with this compound?

  • Methodological Answer :

  • Acute Toxicity : Conduct OECD 423 tests on rodent models to determine LD₅₀ values. Monitor for skin irritation (OECD 439) and ocular toxicity (OECD 405) .
  • Ecotoxicity : Assess environmental impact via Daphnia magna acute immobilization tests (OECD 202) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.